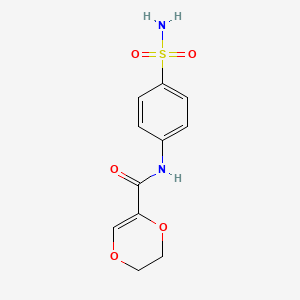
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a useful research compound. Its molecular formula is C11H12N2O5S and its molecular weight is 284.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes and are implicated in several diseases, including cancer and glaucoma. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving sulfanilamide derivatives and heterocyclic carboxamide moieties. The synthesis pathway typically involves the reaction of sulfanilamide with appropriate carboxylic acid derivatives under controlled conditions to yield the target compound. Characterization techniques such as NMR spectroscopy and elemental analysis are employed to confirm the structure.
This compound exhibits its biological activity primarily through the inhibition of carbonic anhydrases. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This action can disrupt various physiological processes that depend on CA activity.
Inhibition of Carbonic Anhydrases
Research has shown that this compound is effective against multiple isoforms of carbonic anhydrases (CA I, CA II, CA XII). The compound has demonstrated inhibitory constants (Ki values) in the nanomolar range, indicating potent activity:
| Isoform | Ki (nM) |
|---|---|
| CA I | 6.5 |
| CA II | 68.1 |
| CA XII | 14.0 |
These values suggest that the compound could be a valuable lead in developing CA inhibitors for therapeutic applications.
Anticancer Activity
In addition to its role as a CA inhibitor, preliminary studies indicate that this compound may exhibit anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 3.0 |
| Caco-2 | 6.0 |
These findings suggest that the compound could inhibit tumor cell proliferation effectively.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures. For example:
- Study on Sulfanilamide Derivatives : A study evaluated a series of sulfanilamide derivatives for their inhibitory effects on CAs and found that modifications in the substituent groups significantly impacted their activity against different isoforms .
- Anticancer Evaluation : Another research effort highlighted the anticancer potential of benzamide derivatives related to sulfanilamide compounds, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds at the molecular level, predicting favorable interactions with CA isoforms which could inform future drug design efforts .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c12-19(15,16)9-3-1-8(2-4-9)13-11(14)10-7-17-5-6-18-10/h1-4,7H,5-6H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWGMKHATZJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













